molecular formula C12H14BrN3O2S B2503743 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide CAS No. 2034496-92-7

4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide

Cat. No.: B2503743
CAS No.: 2034496-92-7
M. Wt: 344.23
InChI Key: XFUMYWNTFWTJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also contains an imidazole moiety, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions and enzymes, affecting their activity. The thiophene ring can interact with biological membranes, altering their properties. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    4-chloro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-bromo-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}thiophene-2-carboxamide is unique due to the combination of its brominated thiophene ring and imidazole moiety. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-bromo-N-[2-(2-imidazol-1-ylethoxy)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2S/c13-10-7-11(19-8-10)12(17)15-2-5-18-6-4-16-3-1-14-9-16/h1,3,7-9H,2,4-6H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUMYWNTFWTJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCOCCNC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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